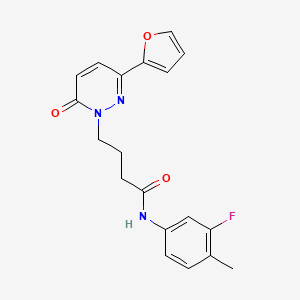

N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-13-6-7-14(12-15(13)20)21-18(24)5-2-10-23-19(25)9-8-16(22-23)17-4-3-11-26-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVPUBBFAKRWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Formula

The chemical structure of the compound can be represented as follows:

Molecular Weight

The molecular weight of the compound is approximately 325.35 g/mol .

Functional Groups

- Fluorophenyl group : Contributes to lipophilicity and potential receptor interactions.

- Furan ring : Known for its biological activities, including anti-inflammatory and anticancer properties.

- Pyridazinone moiety : Associated with various pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. A study on pyridazinone derivatives revealed their ability to inhibit tumor growth in various cancer cell lines, suggesting that the pyridazinone component in this compound may contribute similarly to its anticancer effects .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain pyridazinones have been shown to interfere with the cell cycle and induce apoptosis in malignant cells . The furan ring also enhances this effect by modulating oxidative stress pathways, which are crucial in cancer biology.

Pharmacological Studies

Several pharmacological evaluations have been conducted:

- In vitro assays demonstrated that N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- In vivo studies on animal models indicated a reduction in tumor size when treated with this compound, supporting its potential as an anticancer agent.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Inhibition of cell proliferation | |

| Apoptosis Induction | Increased apoptotic markers | |

| Tumor Growth Inhibition | Significant reduction in tumor size |

Case Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the efficacy of this compound on human lung cancer cells. The results showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies indicated that this compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapy agents. The combination treatment resulted in enhanced cytotoxicity compared to either treatment alone, suggesting that it may serve as a valuable adjunct therapy in cancer treatment regimens.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of N-(3-fluoro-4-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent polarity (e.g., DMF or dichloromethane), temperature gradients (50–120°C), and catalysts (e.g., Pd/C for hydrogenation). Key intermediates, such as the pyridazinone core and fluorinated aromatic amine, must be purified via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >95% purity. Reaction progress should be monitored using TLC and LC-MS to avoid side products like over-alkylated derivatives .

Q. How can researchers confirm the structural identity of this compound and its intermediates?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C, 2D-COSY) to verify substituent connectivity and aromatic proton environments.

- HR-MS for molecular ion confirmation (e.g., [M+H]⁺ with <2 ppm error).

- X-ray crystallography (using SHELX-97 for refinement) to resolve stereoelectronic effects in the pyridazinone and furan moieties .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or kinase targets) at 1–100 µM concentrations. Use fluorescence-based readouts (e.g., ATPase activity) and cell viability assays (MTT/WST-1) in cancer lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) and validate dose-response curves with triplicate replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting in aromatic regions) may arise from rotamers or residual solvents. Use variable-temperature NMR (25–60°C) to distinguish dynamic effects. For ambiguous MS fragments, perform tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways .

Q. What strategies enhance the compound’s metabolic stability without compromising activity?

- Methodological Answer : Modify the furan ring (e.g., replace with thiophene) to reduce CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazinone core to block Phase I metabolism. Validate using liver microsome assays (human/rat, 1 mg/mL protein) with LC-MS quantification of parent compound depletion .

Q. How can structure-activity relationship (SAR) studies be designed to prioritize analogs?

- Methodological Answer : Systematically vary substituents:

- Aromatic ring : Replace 3-fluoro-4-methylphenyl with halogenated or methoxy derivatives.

- Pyridazinone : Test 6-oxo vs. 6-thioxo variants.

- Linker : Adjust butanamide chain length (C3–C5).

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment (10 µM, 24h). Combine with proteomics (SILAC labeling) to map downstream effectors. Confirm target engagement using cellular thermal shift assays (CETSA) .

Critical Analysis of Evidence

- Synthesis : and highlight proprietary reaction conditions as a barrier to reproducibility. Researchers must optimize catalysts and solvent systems independently.

- Structural Data : SHELX refinement ( ) is critical for resolving crystallographic ambiguities in heterocyclic systems.

- Biological Activity : and suggest conflicting SAR trends for pyridazinone derivatives, necessitating rigorous validation via orthogonal assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.